molecular formula C15H18N4O4S2 B2696000 methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate CAS No. 2176270-78-1

methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate

Cat. No.: B2696000
CAS No.: 2176270-78-1
M. Wt: 382.45
InChI Key: YLFSZGVZTVWMEX-UHFFFAOYSA-N
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Description

Methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H18N4O4S2 and its molecular weight is 382.45. The purity is usually 95%.
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Mechanism of Action

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the triazole ring through a click chemistry reaction between an alkyne and an azide. Subsequent steps involve the formation of the azabicyclo moiety, which can be synthesized using intramolecular cyclization reactions. The sulfonyl group is then attached through a sulfonation reaction, followed by esterification to introduce the carboxylate group.

  • Industrial Production Methods: On an industrial scale, the compound's production would involve optimizing these steps for scalability, yield, and cost-effectiveness, using high-throughput screening and automated synthesis technologies.

Chemical Reactions Analysis

  • Types of Reactions It Undergoes: Methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution.

  • Common Reagents and Conditions: The compound typically reacts with strong oxidizing or reducing agents, depending on the desired transformation. It can also participate in nucleophilic substitution reactions.

  • Major Products: The resulting products from these reactions can vary. For instance, oxidation may lead to sulfoxide or sulfone derivatives, while reduction could yield amines or alcohols.

Scientific Research Applications

  • Chemistry: The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

  • Biology: It can be utilized in biological studies as a probe for enzyme activity, given its potential to interact with various biological targets.

  • Medicine: The compound's pharmacological properties are being explored, including its potential as a drug candidate for treating specific diseases.

  • Industry: In the industrial sector, it can be used as a building block for creating advanced materials, including polymers and specialty chemicals.

Comparison with Similar Compounds

  • Similar Compounds: Similar compounds include other triazole-containing molecules, such as 1,2,3-triazole derivatives.

  • Uniqueness: Methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate stands out due to its combined features, including the bicyclic structure and the sulfonyl ester group, which are not commonly found together in one molecule.

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Properties

IUPAC Name

methyl 3-[[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S2/c1-23-15(20)14-13(4-7-24-14)25(21,22)19-10-2-3-11(19)9-12(8-10)18-6-5-16-17-18/h4-7,10-12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFSZGVZTVWMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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